molecular formula C8H18ClN3O B13516794 N,N-dimethyl-1,4-diazepane-1-carboxamide hydrochloride

N,N-dimethyl-1,4-diazepane-1-carboxamide hydrochloride

Cat. No.: B13516794
M. Wt: 207.70 g/mol
InChI Key: MOTPXZVUNAZLPM-UHFFFAOYSA-N
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Description

Historical Evolution of Diazepane-Based Pharmacophores

The journey of diazepane derivatives began in parallel with the serendipitous discovery of benzodiazepines in the 1950s. While benzodiazepines like chlordiazepoxide and diazepam dominated early central nervous system drug development, researchers recognized the limitations of their fused benzene-diazepine structures, particularly their propensity for sedation and dependence. This spurred interest in non-fused diazepane analogs, which offered improved selectivity and metabolic stability.

The 1,4-diazepane scaffold emerged as a distinct entity in the 1970s, with synthetic efforts focusing on its ability to mimic peptide backbones while resisting enzymatic degradation. Early applications included antihistamines and antipsychotics, but breakthroughs in the 2000s expanded their scope. For instance, 1,4-diazepane-1-carboxamide derivatives gained prominence as cannabinoid receptor 2 (CB2) agonists, demonstrating nanomolar affinity and >1,000-fold selectivity over CB1 receptors. These findings underscored the scaffold’s adaptability to diverse target classes, from G protein-coupled receptors (GPCRs) to enzymes.

Properties

Molecular Formula

C8H18ClN3O

Molecular Weight

207.70 g/mol

IUPAC Name

N,N-dimethyl-1,4-diazepane-1-carboxamide;hydrochloride

InChI

InChI=1S/C8H17N3O.ClH/c1-10(2)8(12)11-6-3-4-9-5-7-11;/h9H,3-7H2,1-2H3;1H

InChI Key

MOTPXZVUNAZLPM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCCNCC1.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of N,N-Dimethyl-1,4-diazepane-1-carboxamide Hydrochloride

General Synthetic Route Overview

The synthesis typically involves three key steps:

  • Formation or procurement of the 1,4-diazepane ring system.
  • Introduction of the carboxamide functionality at the 1-position of the diazepane ring.
  • Dimethylation of the amide nitrogen atoms, followed by formation of the hydrochloride salt to enhance solubility.

The carboxamide group is introduced via amide coupling reactions using carboxylic acid derivatives or activated esters. Dimethylation is often achieved by reaction with dimethylamine or via reductive amination. The hydrochloride salt is formed by treatment with hydrochloric acid.

Detailed Synthetic Procedures

Amide Coupling Using HATU and DIPEA

A highly efficient method involves coupling tert-butyl 1,4-diazepane-1-carboxylate with a carboxylic acid derivative in the presence of the coupling reagent HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and the base DIPEA (N,N-diisopropylethylamine) in DMF solvent at room temperature. This method yields Boc-protected amide intermediates with high purity and yield (~98%).

Reagents and Conditions Outcome
tert-butyl 1,4-diazepane-1-carboxylate (1 equiv), 5-chloronicotinic acid (1.1 equiv), HATU (1.1 equiv), DIPEA (3 equiv), DMF, rt Boc-protected amide as orange thick oil, 98% yield

The Boc protecting group is subsequently removed by treatment with 4 M HCl in dioxane to yield the free amine hydrochloride salt.

Reductive Amination for Dimethylation

Reductive amination is used to introduce the N,N-dimethyl groups on the amide nitrogen. The procedure involves reacting the free amine hydrochloride salt with an aldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) and DIPEA as base in dichloromethane or DMF at room temperature overnight. The product is purified by preparative HPLC under basic conditions.

Step Reagents and Conditions Notes
Reductive amination Amine hydrochloride salt (1 equiv), aldehyde (1.2–1.5 equiv), NaBH(OAc)3 (1.7–2.5 equiv), DIPEA (3–4 equiv), DCM or DMF, rt overnight High conversion; purification by prep HPLC

This method allows selective mono or dimethylation depending on stoichiometry and reaction time.

Salt Formation

The final step involves treatment of the free base with hydrochloric acid to form the hydrochloride salt, which improves the compound’s solubility and stability. This is typically done by dissolving the free base in an organic solvent and bubbling HCl gas or adding HCl solution to precipitate the salt.

Alternative Synthetic Approaches

One-Pot Pseudo-Five-Component Synthesis

A novel synthetic approach reported for related 1,4-diazepine carboxamide derivatives involves a one-pot pseudo-five-component reaction starting from 2,3-diaminomaleonitrile, a cyclic or acyclic ketone, an isocyanide, and water in the presence of catalytic p-toluenesulfonic acid in aqueous medium at ambient temperature. This method provides high yields and avoids multiple purification steps.

While this method is demonstrated for 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives, it suggests potential for adaptation to this compound synthesis.

Reductive Amination of 1,4-Diazepane Derivatives

Reductive amination of 1,4-diazepane with formaldehyde and dimethylamine under mild conditions has been used to introduce N,N-dimethyl groups, followed by carboxylation to install the amide function. This approach allows for modular synthesis and structural variation.

Analytical Data and Research Outcomes

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6) : Characteristic multiplets for diazepane ring protons (3.16–3.72 ppm), singlets for N,N-dimethyl groups (~2.3–2.5 ppm), and amide NH signals (8.1–9.2 ppm) are observed.
  • LC-MS : Molecular ion peaks consistent with molecular weight 207.70 g/mol for the hydrochloride salt; retention times around 0.48–0.82 min under basic LC-MS conditions.
  • Infrared Spectroscopy (IR) : Presence of amide carbonyl stretch (~1650 cm⁻¹) confirms carboxamide formation.

Yield and Purity

The amide coupling step yields Boc-protected intermediates in 98% yield, while reductive amination and salt formation steps typically achieve overall yields above 85%, with high purity confirmed by preparative HPLC and NMR.

Stability and Solubility

Conversion to the hydrochloride salt significantly enhances aqueous solubility and chemical stability, facilitating handling and application in pharmaceutical research.

Summary Table of Preparation Methods

Step Method Reagents Conditions Yield (%) Notes
1 Amide Coupling tert-butyl 1,4-diazepane-1-carboxylate, 5-chloronicotinic acid, HATU, DIPEA DMF, rt 98 Boc-protected intermediate
2 Boc Deprotection HCl (4 M in dioxane) rt Quantitative Free amine hydrochloride salt
3 Reductive Amination Aldehyde, NaBH(OAc)3, DIPEA DCM or DMF, rt overnight >85 Introduction of N,N-dimethyl groups
4 Salt Formation HCl gas or solution rt Quantitative Hydrochloride salt formation

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1,4-diazepane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions in aqueous solution.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually amines or alcohols.

    Substitution: The products depend on the nucleophile used but can include various substituted diazepane derivatives.

Scientific Research Applications

N,N-dimethyl-1,4-diazepane-1-carboxamide is a chemical compound with a molecular formula of C8H18N2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound has applications spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry
N,N-dimethyl-1,4-diazepane-1-carboxamide serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions. The synthesis of N,N-dimethyl-1,4-diazepane-1-carboxamide typically involves the reaction of 1,4-diazepane with dimethylamine and a carboxylating agent, typically under controlled conditions to ensure the desired product's formation. Common reagents include dimethylamine hydrochloride and a base like sodium hydroxide, with the reaction usually performed in an organic solvent such as dichloromethane or ethanol. In industrial settings, production involves large-scale batch or continuous flow processes optimized for yield and purity, employing automated reactors and purification techniques like chromatography.

N,N-dimethyl-1,4-diazepane-1-carboxamide can undergo oxidation to form N-oxides, reduction to form amine derivatives, and nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid, while reducing agents such as lithium aluminum hydride or sodium borohydride are typically used. Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Biology
This compound is studied for its potential biological activity, including its effects on enzymes and receptors.

Medicine
Ongoing research explores its potential as a pharmaceutical intermediate and its therapeutic properties. One study utilized N-arylpiperazine-1-carboxamide derivatives to synthesize compounds with androgen receptor (AR) antagonist activities . Additionally, a method for producing 1,4-diazepane derivatives is used for preventing and treating cerebrovascular disorders such as cerebral infarction, cerebral hemorrhage, subarachnoid hemorrhage, and cerebral edema, and particularly for preventing and treating glaucoma .

Industry
It is used in producing specialty chemicals and as a precursor in synthesizing polymers and other materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,4-diazepane-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Data of Diazepane Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
N,N-Dimethyl-1,4-diazepane-1-carboxamide HCl (Inferred) C₇H₁₅ClN₃O ~191.67 (calc.) N,N-dimethyl, carboxamide Hypothesized intermediate; enhanced solubility due to small alkyl groups
N-(3-Chlorophenyl)-1,4-diazepane-1-carboxamide HCl C₁₂H₁₇Cl₂N₃O 290.19 3-chlorophenyl High-purity API intermediate (≥97%); used in pharmaceutical synthesis
N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide HCl C₁₂H₁₇Cl₂N₃O 290.19 4-chlorophenyl Structural isomer of 3-chloro derivative; research applications
N-Ethyl-1,4-diazepane-1-carboxamide C₈H₁₇N₃O 171.24 Ethyl Lower molecular weight; potential for CNS-targeting drug design
2-(1,4-Diazepan-1-yl)pyridine-3-carboxamide diHCl C₁₁H₁₇ClN₄O 256.73 Pyridine ring Dual heterocyclic system; explored in receptor modulation studies

Structural and Functional Insights

Substituent Effects: N,N-Dimethyl vs. Chlorophenyl Groups: The dimethyl substitution (hypothetical) likely improves aqueous solubility compared to bulkier chlorophenyl analogs (e.g., 290.19 Da for chlorophenyl derivatives vs. ~191.67 Da for dimethyl). Ethyl vs. Methyl Groups: N-Ethyl derivatives (e.g., CAS 1080009-44-4) exhibit lower molecular weights, which may influence blood-brain barrier penetration.

Synthetic Challenges :

  • Yields for diazepane carboxamide derivatives vary significantly. For example, sulfonamide analogs (e.g., 10c–10i in ) show yields as low as 0.011–0.052g, suggesting steric or electronic challenges during synthesis.

Pyridine-containing derivatives (e.g., ) demonstrate expanded exploration in receptor-targeted therapies due to dual heterocyclic systems.

Biological Activity

N,N-Dimethyl-1,4-diazepane-1-carboxamide hydrochloride is a compound of interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound primarily involves its ability to interact with various enzymes and receptors. The compound can modulate the activity of these targets, leading to significant biological effects. Specific pathways and molecular targets depend on the application context, but it has been noted that this compound can act as a biochemical probe in research settings.

Therapeutic Applications

Research indicates that this compound has potential therapeutic properties. It has been explored for:

  • Anti-inflammatory effects : The compound's interaction with soluble epoxide hydrolase (sEH) suggests its potential in anti-inflammatory drug design, particularly in conditions like arthritis and acute pancreatitis .
  • Cancer treatment : Studies have highlighted its role in cancer therapy, where it has demonstrated efficacy in reducing tumor volumes in preclinical models. For instance, compounds derived from this structure have shown significant tumor growth inhibition in xenograft models .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Anti-inflammatory Studies :
    • In a study involving CFA-induced AIA mice, compounds similar to this compound exhibited analgesic effects and reduced inflammatory markers such as COX-2 and TNF-α .
  • Cancer Efficacy :
    • A recent study demonstrated that derivatives of this compound significantly inhibited tumor growth in murine models. For example, treatment with a specific derivative resulted in over 90% tumor growth inhibition in melanoma models .
  • Pharmacokinetics :
    • The pharmacokinetic profile of related compounds has been evaluated, showing promising results regarding oral bioavailability and metabolic stability. These properties are crucial for developing effective therapeutic agents .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound and its analogs:

Study FocusCompound TestedKey Findings
Anti-inflammatoryG1 (analog)Significant reduction in inflammatory markers
Cancer Treatment15u (analog)90% tumor growth inhibition in melanoma models
PharmacokineticsNEU-1207High oral bioavailability; low clearance rates

Q & A

Q. What are the recommended methods for synthesizing and purifying N,N-dimethyl-1,4-phenylenediamine hydrochloride?

  • Methodological Answer : Synthesis typically involves dimethylation of 1,4-phenylenediamine using methylating agents like methyl iodide in anhydrous conditions. Post-synthesis, purification is critical due to hygroscopicity and potential by-products. Recrystallization from ethanol/water mixtures (1:1 v/v) is commonly employed to isolate the hydrochloride salt. For biochemical applications, additional purification via column chromatography (silica gel, eluent: methanol/chloroform) ensures high purity (>99%) . Note: highlights the use of purified enzyme preparations in studies involving this compound, emphasizing the need for stringent purity standards.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis : Raman spectroscopy (6630 cm⁻¹ band for the dihydrochloride form) and UV-Vis (λmax ~260 nm in aqueous solution) confirm structural identity .
  • Chromatography : HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient) detects impurities. Retention time typically ~8.2 min .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: 44.3%, H: 6.5%, N: 13.5%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic activity measurements when using this compound as a substrate?

  • Methodological Answer : Contradictions in activity data (e.g., dopamine β-monooxygenase assays) often arise from buffer composition or redox interference. Key strategies:
  • Buffer Optimization : Use MES buffer (pH 6.0) instead of phosphate to avoid metal ion interactions .
  • Redox Control : Add 1 mM ascorbic acid (AscH₂) to stabilize the substrate and prevent auto-oxidation, which generates reactive intermediates that skew results .
  • Enzyme Purity : Ensure enzyme preparations (e.g., bovine adrenal DbM) are free of catalase, which competes for H₂O₂, a co-substrate in oxidative reactions .

Q. What strategies are effective in stabilizing this compound under varying experimental conditions?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at -20°C; exposure to UV light accelerates degradation via N-demethylation .
  • pH-Dependent Stability : In aqueous solutions, maintain pH <3.0 (using HCl) to prevent hydrolysis of the dimethylamino group. For long-term storage, lyophilize and store under argon .
  • Thermal Degradation : Avoid heating above 60°C; TGA data indicate a decomposition onset at 205°C .

Q. How can researchers optimize protocols for using this compound in reactive oxygen species (ROS) detection assays?

  • Methodological Answer : This compound acts as a hydrogen peroxide (H₂O₂) sensor in peroxidase-coupled systems. Key optimizations:
  • Substrate Concentration : Use 0.1–0.5 mM to avoid signal saturation. Higher concentrations induce non-linear kinetics due to radical coupling .
  • Interference Mitigation : Pre-treat samples with catalase (65,000 units/mg) to confirm H₂O₂ specificity, as other ROS (e.g., superoxide) may yield false positives .

Data Contradiction Analysis

Q. Why do studies report conflicting extinction coefficients for this compound?

  • Methodological Answer : Discrepancies in molar absorptivity (ε) values (e.g., ε260 = 12,300 vs. 13,500 M⁻¹cm⁻¹) stem from:
  • Solvent Effects : ε varies in water vs. methanol due to solvatochromism. Standardize solvent systems across experiments .
  • Salt Form : Dihydrochloride vs. monohydrochloride salts exhibit distinct spectral profiles. Confirm salt form via elemental analysis .

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